molecular formula C8H10N2O B580901 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1236365-97-1

1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B580901
M. Wt: 150.181
InChI Key: CPPPGXQTPFMECZ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The cyclopropylmethyl group attached to the pyrazole ring could potentially influence its reactivity and properties .


Synthesis Analysis

Cyclopropanes, which are part of the cyclopropylmethyl group in the compound, have been the subject of various synthesis strategies . These strategies often involve transition metal-catalyzed reactions, Lewis or Brønsted acid-catalyzed/mediated reactions, thermal induced cyclizations, and free radical additions .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like NMR spectroscopy . This technique can provide information about the local chemical and magnetic environment of the nuclei in the molecule .


Chemical Reactions Analysis

Cyclopropanes, like the one in the cyclopropylmethyl group of the compound, can undergo various types of reactions . These include transition metal-catalyzed reactions, Lewis or Brønsted acid-catalyzed/mediated reactions, thermal induced cyclizations, and free radical additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques and databases . These properties include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, polar surface area, and more .

Scientific Research Applications

    • Application : Cyclopropyl ketones, such as Ethanone, 1-cyclopropyl-, are used in various chemical reactions .
    • Methods of Application : These compounds are often involved in reactions that involve gas phase thermochemistry data and ion energetics data .
    • Results : The specific outcomes of these reactions can vary widely, but they often involve changes in molecular structure and energy .
    • Application : Methyl 1-methylcyclopropyl ketone is used as a pharmaceutical intermediate .
    • Methods of Application : This compound is typically used in the synthesis of more complex pharmaceutical compounds .
    • Results : The specific outcomes can vary widely depending on the specific pharmaceutical compound being synthesized .
    • Application : Activated Cyclopropyl Ketones: Methods for Their Preparation, Properties and Synthetic Application .
    • Methods of Application : The methods involve the development of new catalytic and non-catalytic synthetic methods based on transformations of strained organic or organometallic compounds .
    • Results : The results include the discovery of the cyclopropanation of carboxylic esters with Grignard reagents in the presence of titanium (IV) isopropoxide .

Future Directions

The development of compounds that can engage more than one binding site at the cell surface offers a path towards improving biological specificity or pharmacological properties . The development of methods to meld biological macromolecules with synthetic compounds will facilitate modulation of receptor biology in ways not previously possible .

properties

IUPAC Name

2-(cyclopropylmethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-8-3-4-9-10(8)5-7-1-2-7/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPPGXQTPFMECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716685
Record name 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde

CAS RN

1236365-97-1
Record name 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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